

# Orvepitant Maleate: A Technical Pharmacology Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Orvepitant Maleate |           |
| Cat. No.:            | B609775            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Orvepitant Maleate (formerly GW823296) is a potent, selective, and orally bioavailable antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, substance P, is implicated in a variety of physiological processes, including inflammation, pain transmission, and central nervous system disorders. This technical guide provides a comprehensive overview of the pharmacology of Orvepitant Maleate, summarizing its mechanism of action, pharmacodynamic properties, and clinical findings. The information is presented to support further research and development efforts in therapeutic areas where NK1 receptor antagonism is a promising strategy.

#### Introduction

The tachykinin family of neuropeptides and their receptors play a crucial role in neurotransmission. Among these, the interaction between substance P and the neurokinin-1 (NK1) receptor is a key pathway in modulating pain, inflammation, and mood. **Orvepitant Maleate** is a non-peptide small molecule designed to be a highly selective antagonist for the human NK1 receptor, thereby blocking the downstream effects of substance P. Its ability to cross the blood-brain barrier has made it a candidate for treating both central and peripheral conditions. This document details the core pharmacological characteristics of **Orvepitant Maleate**.



#### **Mechanism of Action**

Orvepitant is a competitive antagonist at the NK1 receptor.[1] By binding to the receptor, it prevents the endogenous ligand, substance P, from activating it. This blockade inhibits the intracellular signaling cascade that is normally initiated by substance P binding.

#### **Neurokinin-1 Receptor Signaling Pathway**

The NK1 receptor is a G-protein coupled receptor (GPCR).[2] Its activation by substance P primarily leads to the stimulation of Gq and Gs heterotrimeric proteins.[2][3] This initiates a cascade of intracellular events, including the activation of phospholipase C, which in turn leads to the production of inositol triphosphate (IP3) and an increase in intracellular calcium concentrations.[2] The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). These second messengers activate various downstream protein kinases, ultimately leading to physiological responses such as neuronal excitation, inflammation, and smooth muscle contraction. Orvepitant, by blocking the initial binding of substance P, prevents the initiation of this signaling cascade.



Click to download full resolution via product page

Figure 1: Orvepitant's Antagonistic Action on the NK1 Receptor Pathway.

### **Pharmacodynamics**

The pharmacodynamic profile of **Orvepitant Maleate** is characterized by its high affinity and functional antagonism of the NK1 receptor.



**In Vitro Studies** 

| Parameter                   | Value | Description                                                                                                             |
|-----------------------------|-------|-------------------------------------------------------------------------------------------------------------------------|
| Binding Affinity (pKi)      | 10.2  | For human neurokinin-1 receptor.                                                                                        |
| Functional Antagonism (pKB) | 10.3  | In a functional assay measuring inhibition of substance P-induced cytosolic Ca <sup>2+</sup> release in hNK1-CHO cells. |

Table 1: In Vitro Pharmacodynamic Properties of Orvepitant Maleate

#### In Vivo Studies

A Positron Emission Tomography (PET) study in human volunteers demonstrated that oral doses of 30-60 mg/day of Orvepitant resulted in over 99% occupancy of central NK1 receptors for at least 24 hours. Preclinical studies in marmosets showed a dose-dependent reduction in anxious postures, suggesting anxiolytic-like effects.

#### **Pharmacokinetics**

Detailed human pharmacokinetic parameters for **Orvepitant Maleate** are not extensively published. A Phase 1 clinical trial (NCT00511654) was conducted to evaluate the safety, tolerability, and pharmacokinetics after repeated oral doses in healthy subjects, but quantitative results such as Cmax, Tmax, and half-life are not publicly available. The pharmacokinetic profile is reported to support once-daily dosing.



| Parameter                                   | Value              |
|---------------------------------------------|--------------------|
| Maximum Plasma Concentration (Cmax)         | Data not available |
| Time to Maximum Plasma Concentration (Tmax) | Data not available |
| Plasma Half-life (t½)                       | Data not available |
| Bioavailability                             | Data not available |
| Metabolism                                  | Data not available |
| Excretion                                   | Data not available |

Table 2: Human Pharmacokinetic Parameters of Orvepitant Maleate

#### **Clinical Studies**

Orvepitant has been evaluated in several Phase 2 clinical trials for chronic cough and major depressive disorder.

### **Chronic Cough**



| Study       | Phase     | N   | Dosing                                      | Key Findings                                                                                                                                                                                                                                      |
|-------------|-----------|-----|---------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| VOLCANO-1   | 2 (pilot) | 13  | 30 mg once daily<br>for 4 weeks             | Statistically significant improvement in objective daytime cough frequency.                                                                                                                                                                       |
| VOLCANO-2   | 2b        | 315 | 10, 20, 30 mg<br>once daily for 12<br>weeks | 30 mg dose showed statistically significant improvements in patient-reported outcomes (Leicester Cough Questionnaire, Cough Severity VAS, Urge-to-Cough VAS). The primary endpoint of awake cough frequency was not met in the full analysis set. |
| IPF-COMFORT | 2         | 80  | 10 mg and 30 mg once daily (crossover)      | 30 mg dose resulted in statistically significant improvements in coughing severity scores and other patient-reported outcomes in patients with Idiopathic                                                                                         |



Pulmonary
Fibrosis. The 10
mg dose was not effective.

Table 3: Summary of Clinical Trials of Orvepitant in Chronic Cough

#### **Major Depressive Disorder**

Two Phase 2 studies (Study 733 and Study 833) evaluated Orvepitant at doses of 30 mg/day and 60 mg/day for 6 weeks in patients with major depressive disorder.

| Study     | N   | Key Findings                                                                                                                                |
|-----------|-----|---------------------------------------------------------------------------------------------------------------------------------------------|
| Study 733 | 328 | Demonstrated efficacy on the primary endpoint (change from baseline in 17-item HAM-D total score at Week 6) for both 30 mg and 60 mg doses. |
| Study 833 | 345 | Did not show statistical significance on the primary endpoint.                                                                              |

Table 4: Summary of Clinical Trials of Orvepitant in Major Depressive Disorder

#### **Experimental Protocols**

Detailed protocols for the specific experiments conducted with Orvepitant are not fully available in the public domain. The following sections describe representative methodologies for the key assays used to characterize NK1 receptor antagonists.

#### **NK1** Receptor Binding Assay (Representative Protocol)

This assay determines the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.





Click to download full resolution via product page

Figure 2: Workflow for a Representative NK1 Receptor Binding Assay.

## Intracellular Calcium Mobilization Assay (Representative Protocol)

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.





Click to download full resolution via product page

Figure 3: Workflow for a Representative Calcium Mobilization Assay.

## PET Imaging for Receptor Occupancy (Representative Protocol)

This in vivo imaging technique quantifies the extent to which a drug binds to its target receptor in the brain.





Click to download full resolution via product page

Figure 4: Workflow for a Representative PET Receptor Occupancy Study.

#### Conclusion

**Orvepitant Maleate** is a well-characterized, potent, and selective NK1 receptor antagonist with demonstrated target engagement in the central nervous system. Clinical studies have provided evidence of its potential therapeutic utility in chronic cough, particularly at a 30 mg daily dose, although efficacy in major depressive disorder is less clear. Further research is warranted to fully elucidate its pharmacokinetic profile and to confirm its efficacy and safety in larger patient populations for specific indications. The data presented in this whitepaper provide a solid



foundation for drug development professionals and researchers interested in the therapeutic potential of NK1 receptor antagonism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Orvepitant successful in decreasing symptoms of chronic cough Medical Conferences [conferences.medicom-publishers.com]
- 2. Orvepitant Maleate | C35H39F7N4O6 | CID 44225656 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Orvepitant Maleate: A Technical Pharmacology Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609775#orvepitant-maleate-pharmacology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com